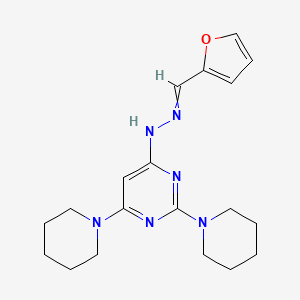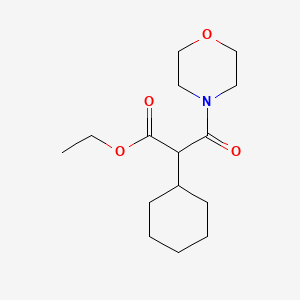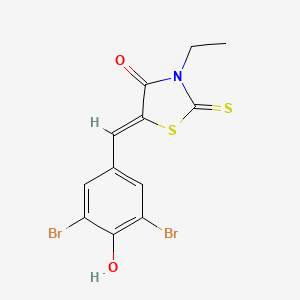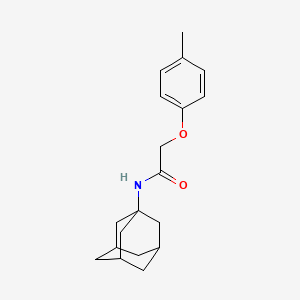
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone, also known as FPH1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPH1 is a small molecule inhibitor that selectively targets the enzyme HIF prolyl hydroxylase, which is involved in the regulation of cellular responses to hypoxia.
Mécanisme D'action
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone selectively targets the active site of HIF prolyl hydroxylase, which is involved in the hydroxylation of HIF-α subunits. Hydroxylated HIF-α subunits are recognized by the von Hippel-Lindau protein, leading to their degradation by the proteasome. By inhibiting HIF prolyl hydroxylase, 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone stabilizes HIF-α subunits, leading to the activation of HIF-dependent transcriptional programs.
Biochemical and Physiological Effects:
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. It has been demonstrated to induce angiogenesis, erythropoiesis, and glycolysis in different cell types. 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has also been shown to protect cells from hypoxia-induced apoptosis and to enhance cell survival under low oxygen conditions. Furthermore, 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has high selectivity and potency for HIF prolyl hydroxylase, making it a suitable compound for studying the role of this enzyme in different cellular processes. However, 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has some limitations. It has low solubility in aqueous solutions, which can limit its use in some experiments. 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone can also have off-target effects, which should be carefully considered when interpreting experimental results.
Orientations Futures
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has potential applications in various fields of scientific research. Future studies could investigate the role of 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone in different physiological and pathological conditions, such as cancer, ischemia, and inflammation. Furthermore, 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone could be used as a tool to investigate the role of HIF prolyl hydroxylase in different tissues and cell types. Finally, the development of more potent and selective inhibitors of HIF prolyl hydroxylase could lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone involves the reaction of 2-furaldehyde with 2,6-di-1-piperidinyl-4-pyrimidinylhydrazine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Applications De Recherche Scientifique
2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of HIF prolyl hydroxylase, which plays a crucial role in the regulation of cellular responses to hypoxia. 2-furaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been used in various studies to investigate the role of HIF prolyl hydroxylase in different cellular processes such as angiogenesis, erythropoiesis, and metabolism.
Propriétés
IUPAC Name |
N-(furan-2-ylmethylideneamino)-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-3-9-24(10-4-1)18-14-17(23-20-15-16-8-7-13-26-16)21-19(22-18)25-11-5-2-6-12-25/h7-8,13-15H,1-6,9-12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHOTBYPNNGRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CO3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)

![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)

![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)


![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)
![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)